molecular formula C15H14ClNO B8699280 2-(4-Chloro-phenyl)-3-cyclopropylmethoxy-pyridine

2-(4-Chloro-phenyl)-3-cyclopropylmethoxy-pyridine

Cat. No. B8699280
M. Wt: 259.73 g/mol
InChI Key: FYVOLTBWMSBOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-3-cyclopropylmethoxy-pyridine is a useful research compound. Its molecular formula is C15H14ClNO and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-phenyl)-3-cyclopropylmethoxy-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-phenyl)-3-cyclopropylmethoxy-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Chloro-phenyl)-3-cyclopropylmethoxy-pyridine

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(cyclopropylmethoxy)pyridine

InChI

InChI=1S/C15H14ClNO/c16-13-7-5-12(6-8-13)15-14(2-1-9-17-15)18-10-11-3-4-11/h1-2,5-9,11H,3-4,10H2

InChI Key

FYVOLTBWMSBOJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(N=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 16.20 g cyclopropanmethanol in 150 ml dry DMSO 11 g sodium hydride (55%) was added and the mixture was stirred at room temperature for 30 minutes. A solution containing 37.30 g 2-(4-chloro-phenyl)-3-fluoro-pyridine in 50 mL dry DMSO was added dropwise. The reaction mixture was then stirred at room temperature for 3 h. The resulting suspension was partitioned between water and methylene chloride, the phases were separated. The organic phase was washed with brine; then dried over MgSO4 and purified by chromatography on silica gel with a gradient of heptane to heptane:ethylacetate=2:1 to yield 34.95 g (74.90%) of the title compound as yellow oil, MS 260.1 (M+H)+.
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
74.9%

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